Ehmt2-IN-2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

EHMT2-IN-2 est un inhibiteur puissant de l'enzyme Euchromatic Histone-Lysine N-Methyltransferase 2 (EHMT2), également connue sous le nom de G9a. Cette enzyme est responsable de la méthylation de l'histone H3 au niveau de la lysine 9 (H3K9), une modification associée à la silencing des gènes. This compound a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines de l'épigénétique et de la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

EHMT2-IN-2 peut être synthétisé par une série de réactions chimiques impliquant la formation de composés hétérocycliques. La voie de synthèse implique généralement l'utilisation de composés hétérocycliques substitués par des amines comme matières premières. Les conditions de réaction comprennent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est généralement produit sous forme solide et peut être stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

EHMT2-IN-2 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Ces réactions sont essentielles pour modifier le composé afin d'améliorer son efficacité et sa sélectivité en tant qu'inhibiteur .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent diverses amines, des solvants comme le DMSO et des catalyseurs. Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour garantir les transformations chimiques souhaitées .

Principaux produits

Les principaux produits formés à partir des réactions impliquant this compound sont généralement des dérivés du composé original, conçus pour améliorer son activité inhibitrice contre EHMT2. Ces dérivés sont souvent testés pour leur efficacité dans divers essais biologiques .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier le rôle de la méthylation des histones dans la régulation des gènes.

Biologie : Employé dans des expériences pour comprendre les mécanismes épigénétiques à la base de divers processus biologiques.

Médecine : Enquête sur ses effets thérapeutiques potentiels dans le traitement des cancers et d'autres maladies associées à une méthylation aberrante des histones.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant les modifications épigénétiques

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de EHMT2, empêchant ainsi la méthylation de l'histone H3 au niveau de la lysine 9. Cette inhibition conduit à la réactivation des gènes silencieux, ce qui peut avoir des effets thérapeutiques dans les maladies où la silencing des gènes joue un rôle crucial. Les cibles moléculaires de this compound comprennent la protéine histone H3 et l'enzyme EHMT2 elle-même .

Applications De Recherche Scientifique

EHMT2-IN-2 has a wide range of applications in scientific research:

Chemistry: Used as a tool compound to study the role of histone methylation in gene regulation.

Biology: Employed in experiments to understand the epigenetic mechanisms underlying various biological processes.

Medicine: Investigated for its potential therapeutic effects in treating cancers and other diseases associated with aberrant histone methylation.

Industry: Utilized in the development of new drugs targeting epigenetic modifications

Mécanisme D'action

EHMT2-IN-2 exerts its effects by inhibiting the activity of EHMT2, thereby preventing the methylation of histone H3 at lysine 9. This inhibition leads to the reactivation of silenced genes, which can have therapeutic effects in diseases where gene silencing plays a critical role. The molecular targets of this compound include the histone H3 protein and the EHMT2 enzyme itself .

Comparaison Avec Des Composés Similaires

Composés similaires

BIX01294 : Un autre inhibiteur de EHMT2 qui cible également la méthylation des histones.

UNC0642 : Un inhibiteur puissant de EHMT2 avec des applications similaires dans la recherche sur le cancer.

Inhibiteurs EZH2-EHMT2 doubles : Des composés qui inhibent à la fois EZH2 et EHMT2, montrant une efficacité accrue dans la thérapie anticancéreuse

Unicité

EHMT2-IN-2 est unique en raison de sa forte puissance et de sa sélectivité pour EHMT2. Il a montré des résultats prometteurs dans des études précliniques, en particulier pour surmonter la résistance aux médicaments dans les cellules cancéreuses. Sa capacité à cibler spécifiquement EHMT2 en fait un outil précieux dans la recherche épigénétique et les applications thérapeutiques potentielles .

Propriétés

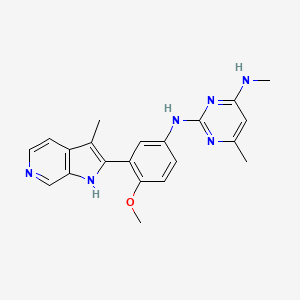

IUPAC Name |

2-N-[4-methoxy-3-(3-methyl-1H-pyrrolo[2,3-c]pyridin-2-yl)phenyl]-4-N,6-dimethylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O/c1-12-9-19(22-3)27-21(24-12)25-14-5-6-18(28-4)16(10-14)20-13(2)15-7-8-23-11-17(15)26-20/h5-11,26H,1-4H3,(H2,22,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRYONWATLLNFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC(=C(C=C2)OC)C3=C(C4=C(N3)C=NC=C4)C)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.